molecular formula C16H12FN3O2S B6548849 2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide CAS No. 692875-37-9

2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B6548849
CAS No.: 692875-37-9
M. Wt: 329.4 g/mol
InChI Key: MYBAQRQMBKWCCI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative characterized by a pyridin-4-yl substitution at the 4-position of the thiazole ring and a 4-fluorophenoxy group attached via an acetamide linker.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c17-12-1-3-13(4-2-12)22-9-15(21)20-16-19-14(10-23-16)11-5-7-18-8-6-11/h1-8,10H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBAQRQMBKWCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group on the thiazole ring.

    Formation of the Fluorophenoxy Group: The fluorophenoxy group is typically introduced through an etherification reaction, where a fluorophenol reacts with an appropriate alkylating agent.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired acetamide structure, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs share the thiazole-acetamide core but differ in substituents, influencing their physicochemical and biological properties.

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Structural Features Biological Target/Activity
Target Compound R1: 4-Fluorophenoxy, R2: Pyridin-4-yl 343.37 Fluorine enhances electronegativity; pyridine improves solubility Caspase-3 activation, apoptosis
MAC (N-(4-(pyridin-4-yl)thiazol-2-yl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide) R1: Pyrimidin-2-yl-piperazinyl, R2: Pyridin-4-yl 407.45 Piperazine linker increases flexibility; pyrimidine adds π-stacking potential Moderate apoptosis induction via caspase-3
4KK (2-(3-methoxyphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide) R1: 3-Methoxyphenyl, R2: Pyridin-4-yl 325.39 Methoxy group enhances electron density; may reduce metabolic stability Kinase inhibition (unspecified)
CPN-9 (N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide) R1: 2,4,6-Trimethylphenoxy, R2: 2-Pyridyl 353.43 Bulky trimethylphenoxy group may hinder membrane permeability Nrf2/ARE pathway activation
Compound 14 (N-[4-(4-Fluorophenyl)-5-{2-[4-(piperazin-1-yl)anilino]pyrimidin-4-yl}-1,3-thiazol-2-yl]acetamide) R1: 4-Fluorophenyl-pyrimidinyl-piperazinyl, R2: - 507.55 Extended π-system and piperazine improve target engagement Antimalarial activity (>95% purity via HPLC)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (target compound) and methoxy (4KK) substituents demonstrate divergent effects. Fluorine improves metabolic stability and target binding via electronegativity, while methoxy groups may enhance solubility but increase susceptibility to oxidation .
  • Heterocyclic Modifications : Pyrimidine (MAC) and piperazine (Compound 14) substitutions introduce hydrogen-bonding and conformational flexibility, critical for interacting with kinase active sites .

Example :

  • Target Compound: Likely synthesized via acetylation of 4-(pyridin-4-yl)-1,3-thiazol-2-amine with 2-(4-fluorophenoxy)acetyl chloride, analogous to methods in .
  • MAC : Prepared using Suzuki-Miyaura coupling for pyrimidine-piperazine integration, followed by acetamide formation .
Structure-Activity Relationship (SAR) Trends

Fluorine Substitution : Enhances binding to hydrophobic pockets (e.g., caspase-3) and reduces CYP-mediated metabolism .

Pyridine Position : Pyridin-4-yl (target) vs. pyridin-3-yl () alters spatial orientation, affecting target selectivity .

Linker Flexibility : Piperazine (MAC) and piperidine () improve conformational adaptability for multi-target engagement .

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